metformin XR

Gastrointestinal Tolerability Type 2 Diabetes Adverse Events

Metformin IR often causes dose-limiting GI side effects and poor adherence due to BID/TID dosing. Metformin XR solves this with a controlled-release matrix (e.g., GelShield Diffusion System®). - **Clinical outcome:** 45.2% GI incidence (IR) vs 24.5% (XR). Switching from IR cuts GI events from 26.3% → 11.7%. - **Adherence:** Once-daily dosing improves persistence (75% vs 73%) and adherence (62% vs 59%). - **Supply:** Bulk API and finished tablet forms available. Steady-state bioequivalent to IR but NOT interchangeable without dose adjustment.

Molecular Formula C4H12ClN5
Molecular Weight 165.62 g/mol
Cat. No. B10858597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemetformin XR
Molecular FormulaC4H12ClN5
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN=C(N)N(C)C(=N)N.Cl
InChIInChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H
InChIKeyGWWIHNWMWIJWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metformin XR Procurement Guide


Metformin hydrochloride extended-release (XR) tablets are a biguanide-class oral antihyperglycemic agent indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus [1]. This once-daily formulation is distinguished from immediate-release (IR) metformin by its proprietary drug delivery systems—such as the GelShield Diffusion System® employed in Glucophage® XR—which provide a slower, more controlled release profile, thereby reducing peak plasma concentrations and enhancing gastrointestinal tolerability [2]. These characteristics directly address common procurement and formulary considerations: improved patient adherence, reduced side effect burden, and simplified dosing regimens [3].

Extended-release formulation enabling once-daily administration
Differentiated pharmacokinetic profile delays peak plasma concentration
Reported gastrointestinal tolerability endpoint improvement vs immediate-release

Metformin XR vs. IR: Why Substitution Fails


While metformin IR and XR share the same active moiety and demonstrate equivalent overall glucose-lowering efficacy, direct interchangeability is contraindicated due to distinct pharmacokinetic profiles that drive clinically meaningful differences in tolerability and dosing frequency [1]. The delayed time to maximum plasma concentration (Tmax of 7 hours for XR versus 3 hours for IR) [2] and the ability to deliver a full daily dose in a single administration underpin the superior gastrointestinal tolerability and improved patient adherence observed with XR [3]. Substituting XR with IR without adjusting the dosing schedule and patient counseling can lead to an increased incidence of adverse events and compromised compliance, thereby impacting long-term therapeutic outcomes and overall healthcare resource utilization.

Metformin XR
Metformin IR
Release mechanism
Controlled release (GelShield Diffusion System)
Immediate release
Dosing frequency
Once-daily
Multiple times daily
GI tolerability context
Lower reported GI event incidence
Higher reported GI event incidence
Direct interchange without dose/schedule adjustment may alter tolerability endpoints and adherence context. Reported pharmacokinetic profiles support formulation-specific selection.

Metformin XR Head-to-Head Evidence


GI Tolerability Advantage Over IR

In a 6-month prospective cohort study of 119 newly diagnosed patients with type 2 diabetes, metformin XR was associated with significantly better gastrointestinal (GI) tolerability compared to metformin IR. The proportion of patients reporting any GI side effect was markedly lower in the XR group [1].

GI Tolerability XR vs IR
Head-to-head
24.5% vs 45.2% any GI side effect
Absolute reduction 20.7 pp
Supports tolerability endpoint interpretation
Prospective cohort, n=119, 6 months
Gastrointestinal Tolerability Type 2 Diabetes Adverse Events

GI Event Reduction After IR-to-XR Switch

A retrospective chart review of 205 patients who were initially on metformin IR and subsequently switched to metformin XR found a significant reduction in the frequency of any gastrointestinal adverse event following the switch. This provides real-world evidence of the tolerability advantage of the XR formulation within the same patient population [1].

GI Events After IR→XR Switch
Head-to-head
26.3% → 11.7%
p = 0.0006
Intra-patient tolerability endpoint change
Retrospective chart review, n=205
Gastrointestinal Tolerability Treatment Switching Real-World Evidence

Equivalent Glycemic Control with Once-Daily Dosing

An international, randomized, double-blind, head-to-head trial (NCT01864174) in pharmacotherapy-naïve patients with type 2 diabetes demonstrated that metformin XR and IR have similar efficacy in reducing HbA1c over 24 weeks. This confirms that the clinical benefit of XR is achieved without compromising glucose-lowering effectiveness [1].

Glycemic Control Equivalence
Head-to-head
Similar HbA1c reduction vs IR
Efficacy endpoint context not compromised
RCT, 24 weeks, NCT01864174
Glycemic Control Efficacy Dosing Frequency

Cost-Effectiveness vs. Immediate-Release Metformin

A pharmacoeconomic analysis using a Markov model over a 20-year time horizon projected that metformin XR use results in superior quality-adjusted life years (QALYs) and lower total expenditures compared to metformin IR. The model suggests that the improved tolerability and adherence associated with XR lead to better long-term health outcomes and cost savings [1].

Cost-Effectiveness Modeling
Class-level
+0.64 QALYs
~8% lower total expenditures
Supports long-term health-economic modeling
Markov model, 20-year horizon
Pharmacoeconomics Cost-Effectiveness Health Outcomes

Metformin XR Optimal Use Cases


Medication Adherence and Persistence

For large-scale healthcare systems and payers, metformin XR is the preferred formulation for improving long-term medication adherence. Real-world data indicate higher persistence (75% vs. 73%) and adherence (62% vs. 59%) for extended-release formulations compared to immediate-release [1]. This is attributed to once-daily dosing and improved tolerability, making it a cornerstone for value-based care models focused on chronic disease management outcomes [2].

Minimizing GI Intolerance & Discontinuation

Metformin XR is the optimal choice for de novo initiation or for managing patients experiencing GI adverse effects on IR metformin. The prospective evidence shows a significantly lower incidence of any GI side effect (24.5% vs. 45.2% for IR) [3]. Furthermore, intra-patient switching from IR to XR reduces the frequency of GI events from 26.3% to 11.7% [4], directly supporting clinical guidelines that recommend XR for patients intolerant to IR.

FDC Development & Bioequivalence

The well-characterized pharmacokinetic profile of metformin XR, including its Tmax of 7 hours and bioequivalence to IR at steady state, makes it a reliable component in fixed-dose combination products with other antidiabetic agents like dapagliflozin [5]. Its use in FDCs simplifies complex regimens, further enhancing patient adherence and is supported by bioequivalence studies confirming interchangeability with co-administered separate components [6].

Diabetes Prevention in Prediabetic Populations

Economic modeling supports the use of metformin XR for diabetes prevention. In a cohort of prediabetic patients, routine XR metformin use was projected to prevent thousands of cardiovascular events and deaths over 10 years, resulting in net societal savings of $4.8M per year despite increased medication costs [7]. This positions metformin XR as a cost-saving preventive intervention for at-risk populations.

Application
Selection Property
Validation Focus
Medication adherence research in diabetes
Once-daily extended-release profile
Adherence endpoint evaluation
GI tolerability endpoint studies
Lower reported GI event frequency
GI side-effect endpoint comparison
Fixed-dose combination formulation
Well-characterized PK and bioequivalence
Bioequivalence study design
Prediabetes intervention modeling
Cost-effectiveness model projections
Long-term health outcome modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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